1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride
Description
1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride is a pyrrolidin-2-one derivative featuring an aminomethylphenyl substituent at the 1-position of the pyrrolidinone ring. This structural motif is critical for its pharmacological and synthetic applications, particularly in the development of psychoactive agents, antiarrhythmics, and intermediates for complex heterocycles . The compound’s amine group and aromatic ring system enable diverse interactions with biological targets, such as adrenergic receptors or monoamine transporters, while the hydrochloride salt enhances solubility and stability for pharmaceutical use .
Properties
IUPAC Name |
1-[2-(aminomethyl)phenyl]pyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c12-8-9-4-1-2-5-10(9)13-7-3-6-11(13)14;/h1-2,4-5H,3,6-8,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYADWZTLIYQTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC=C2CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride typically involves the following steps:
Formation of the Pyrrolidin-2-one Ring: The pyrrolidin-2-one ring can be synthesized through cyclization reactions involving appropriate precursors such as γ-aminobutyric acid derivatives.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination reactions, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Phenyl Substitution: The phenyl group can be introduced through nucleophilic aromatic substitution reactions, where a halogenated aromatic compound reacts with a nucleophile.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the phenyl ring or the pyrrolidin-2-one ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenated aromatic compounds, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted pyrrolidin-2-one derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the phenyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Pyrrolidin-2-one Derivatives
*Calculated based on molecular formula C₁₁H₁₅ClN₂O.
Key Observations :
- Aromatic vs.
- Chiral Centers: The (2S)-aminopropyl derivative () introduces stereoselectivity, which can influence receptor binding kinetics compared to the achiral aminomethylphenyl analog .
- Halogen vs. Amine Groups: Replacing the aminomethyl group with chloromethyl () alters reactivity, making the compound a better electrophile for further synthesis .
Pharmacological Activity
Table 2: Pharmacological Profiles of Selected Analogs
Key Findings :
- Adrenolytic Activity: S-61 and S-73 demonstrate α1-adrenolytic effects due to their piperazine-butyl chains, a feature absent in the target compound .
- Psychoactive Potential: The target compound’s structural similarity to α-PNP and Naphyrone (phenyl-pyrrolidinone core) suggests shared mechanisms in monoamine transporter interactions .
Key Insights :
- Low-Yield Routes : The synthesis of PBD 1-one 285 () involves multistep reactions with a 10% yield, highlighting the challenge of introducing methoxybenzoyl groups.
- Simpler Derivatives: Compounds like 1-aminopyrrolidin-2-one HCl () are synthesized via straightforward routes, emphasizing the trade-off between structural complexity and synthetic efficiency.
Physicochemical Properties
Table 4: Thermal and Solubility Data
Notable Trends:
- Thermal Stability: The high melting point of 1-aminopyrrolidin-2-one HCl (227°C) suggests strong ionic lattice forces, whereas the target compound’s melting point is unreported but likely lower due to its bulkier substituents .
Biological Activity
1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : CHNO·HCl
- Molecular Weight : 226.70 g/mol
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to act as a modulator for dopamine and norepinephrine transporters, which are critical in the regulation of mood and behavior. The compound's ability to inhibit these transporters suggests potential applications in treating mood disorders and attention deficit hyperactivity disorder (ADHD) .
Pharmacological Studies
Recent studies have highlighted the pharmacological effects of this compound through various assays:
- Dopamine Transporter Inhibition : The compound exhibits significant inhibition of dopamine uptake, with an IC value indicating potent activity against the dopamine transporter (DAT). This suggests its potential utility in conditions related to dopaminergic dysfunction .
- Norepinephrine Transporter Inhibition : Similar to its effects on DAT, the compound also inhibits norepinephrine transport, which may contribute to its stimulant-like effects observed in behavioral assays .
Comparative Studies
In comparison with other known compounds, this compound shows a more favorable selectivity profile towards DAT over serotonin transporter (SERT), making it a candidate for further development in treating conditions without the side effects associated with serotonergic activity .
Data Tables
| Biological Activity | IC (nM) | Target |
|---|---|---|
| Dopamine Transporter | 69 | DAT |
| Norepinephrine Transporter | 150 | NET |
| Serotonin Transporter | >30,000 | SERT |
Case Study 1: Behavioral Effects
In a controlled study involving rodent models, administration of this compound resulted in increased locomotor activity. This effect was consistent with its profile as a stimulant and aligns with the inhibition of DAT observed in vitro .
Case Study 2: Neuropharmacological Assessment
Another study assessed the neuropharmacological impact of this compound on anxiety-like behaviors. Results indicated that the compound reduced anxiety levels in elevated plus-maze tests, suggesting anxiolytic properties potentially mediated through norepinephrine pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
